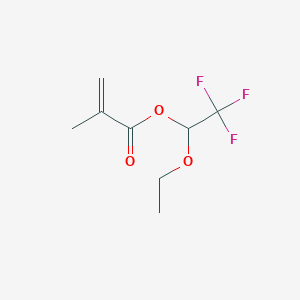
2-Propenoic acid, 2-methyl-, 1-ethoxy-2,2,2-trifluoroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, 1-ethoxy-2,2,2-trifluoroethyl ester is a chemical compound known for its unique properties and applications in various fields It is an ester derivative of 2-propenoic acid, 2-methyl-, and is characterized by the presence of an ethoxy group and a trifluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 1-ethoxy-2,2,2-trifluoroethyl ester typically involves the esterification of 2-propenoic acid, 2-methyl- with 1-ethoxy-2,2,2-trifluoroethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-methyl-, 1-ethoxy-2,2,2-trifluoroethyl ester undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-propenoic acid, 2-methyl- and 1-ethoxy-2,2,2-trifluoroethanol.
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Polymerization: Polymers with specific mechanical and chemical properties.
Hydrolysis: 2-Propenoic acid, 2-methyl- and 1-ethoxy-2,2,2-trifluoroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, 1-ethoxy-2,2,2-trifluoroethyl ester has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties such as high thermal stability and chemical resistance.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a component in biocompatible materials.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-methyl-, 1-ethoxy-2,2,2-trifluoroethyl ester primarily involves its reactivity as an ester and the presence of the trifluoroethyl group. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The trifluoroethyl group imparts unique electronic properties, making the compound reactive in various substitution and addition reactions. These properties are exploited in polymerization and other chemical processes to achieve desired outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
- 2-Propenoic acid, 2-methyl-, ethenyl ester
- 2-Propenoic acid, ethyl ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, 1-ethoxy-2,2,2-trifluoroethyl ester is unique due to the presence of the trifluoroethyl group. This group enhances the compound’s reactivity and imparts unique electronic properties, making it suitable for specialized applications in polymer chemistry and industrial processes. The trifluoroethyl group also contributes to the compound’s stability and resistance to degradation, which is advantageous in various applications.
Propiedades
Número CAS |
112987-10-7 |
|---|---|
Fórmula molecular |
C8H11F3O3 |
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
(1-ethoxy-2,2,2-trifluoroethyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H11F3O3/c1-4-13-7(8(9,10)11)14-6(12)5(2)3/h7H,2,4H2,1,3H3 |
Clave InChI |
MFMBVHKHWBOOHK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(F)(F)F)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















